4-羟基-8-甲基喹啉-2-羧酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

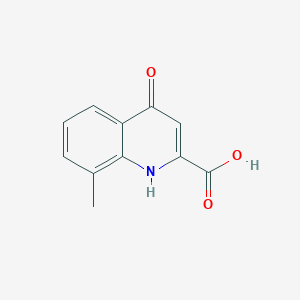

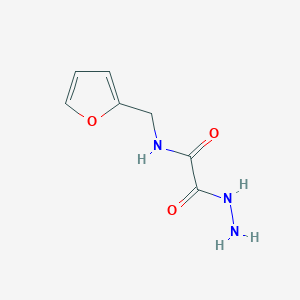

4-Hydroxy-8-methylquinoline-2-carboxylic acid is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a hydroxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position. This structure is a key scaffold in various chemical syntheses and has potential applications in medicinal chemistry due to its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 4-hydroxy-8-methylquinoline-2-carboxylic acid, has been explored in several studies. A method for synthesizing tetrahydroquinoline carboxylic acid derivatives, which are structurally related to the compound of interest, has been reported using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study describes the synthesis of 4-hydroxy-2-methylquinoline derivatives through a process involving phthalic anhydride aminolysis, esterification with diazomethane, and Dieckmann condensation . Additionally, a two-step synthesis starting from commercially available 2-aminobenzoic acids has been developed, which includes the formation of isatoic anhydrides and subsequent reaction with sodium enolate of ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is of significant interest due to their potential as ligands in complexation reactions. One study demonstrates the structural characterization of a dioxovanadium(V) complex with a quinoline derivative, highlighting the tridentate ligand behavior of the compound and its ability to form a hexagonal molecular arrangement through π-π interactions . Another study confirms the structure of a thioxoquinoline derivative using various spectroscopic methods and single crystal X-ray diffraction, revealing the presence of a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

Quinoline derivatives are versatile in chemical reactions, often serving as intermediates for further functionalization. For instance, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids has been achieved using Sonogashira cross-coupling and the Pfitzinger reaction, indicating the reactivity of the hydroxyquinoline scaffold towards various coupling reactions . Moreover, the condensation of 4-hydroxy-3-formylquinolin-2-ones with amines has been reported, showcasing the ability of quinoline aldehydes to undergo nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. For example, the antibacterial activity of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position has been evaluated, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The antitubercular properties of hetarylamides of 4-hydroxy-2-oxoquinoline have also been studied, suggesting the importance of the hydroxy group and the quinoline core in biological activity .

科研应用

螯合和敏感性研究

研究已经探索了8-羟基喹啉衍生物,如4-羟基-8-甲基喹啉-2-羧酸,以了解其在螯合中的潜力。例如,已经制备了带有增溶基团的衍生物,并对其对铜、镍和锌等各种金属的反应性进行了研究。这些研究对于理解这些化合物的化学性质和反应性至关重要(Holiingshead, 1958)。

光物理性质

研究磷化铜(I)配合物的磷光发射,这些配合物携带8-羟基喹啉羧酸类似物配体,如4-羟基-8-甲基喹啉-2-羧酸,已经揭示出卓越的光物理性质。这些研究有助于我们了解这些化合物在光物理学和光化学领域的潜在应用(Małecki等,2015)。

半导体性质

另一个应用领域是半导体研究。对带有4-羟基-8-甲基喹啉-2-羧酸的锌配合物的研究显示出显著的固态光致发光和半导体性质。这些发现对于电子学和光子学领域新材料的开发具有重要意义(Yi et al., 2019)。

超分子框架

还进行了关于2-甲基喹啉和羧酸之间形成的氢键超分子框架的研究。这项工作有助于理解非共价相互作用和复杂分子结构的形成(Jin et al., 2012)。

钯催化反应

在合成化学领域,研究集中在辅助辅助的钯催化芳基化和烷基化的C-H键在羧酸衍生物中的反应。这些发现对于开发化学合成和官能化的新方法至关重要(Shabashov & Daugulis, 2010)。

喹啉的合成

喹啉的合成,如乙酸乙酯4-羟基-2-甲基喹啉-3-羧酸酯,是另一个研究领域。这些研究有助于更广泛的杂环化学领域和开发具有潜在治疗应用的新化合物(Jentsch et al., 2018)。

未来方向

性质

IUPAC Name |

8-methyl-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSHTOPIOBVQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323090 |

Source

|

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-8-methylquinoline-2-carboxylic acid | |

CAS RN |

35975-56-5 |

Source

|

| Record name | NSC403027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)